![molecular formula C15H12O5 B14256673 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid CAS No. 380908-56-5](/img/structure/B14256673.png)
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid, characterized by the presence of an oxoethoxy group attached to a phenoxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-oxoethyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-oxoethoxy)phenol. This intermediate is then reacted with 3-bromobenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-phenoxy-: Similar structure but lacks the oxoethoxy group.
Benzoic acid, 2-phenoxy-: Similar structure with the phenoxy group in a different position
Uniqueness
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is unique due to the presence of the oxoethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
380908-56-5 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3-[4-(2-oxoethoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-8-9-19-12-4-6-13(7-5-12)20-14-3-1-2-11(10-14)15(17)18/h1-8,10H,9H2,(H,17,18) |
Clave InChI |
DZZWWOUPWWKWBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OCC=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


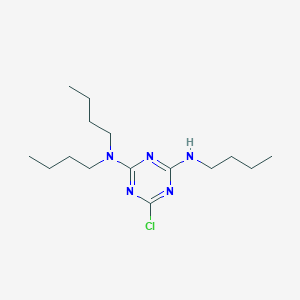
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
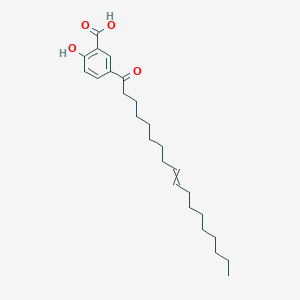
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
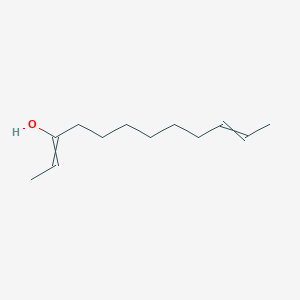
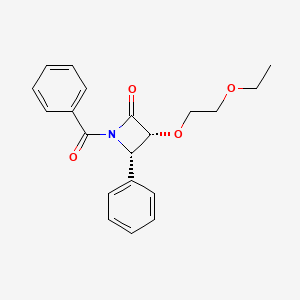
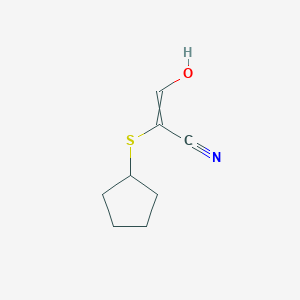

![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
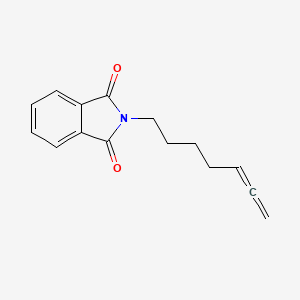
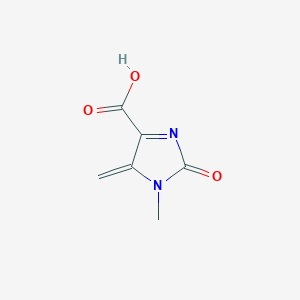
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)


